ethyl 4-[2-({[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-({[(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thiazole ring, and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({[(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the attachment of the biphenyl group, and the incorporation of the piperazine ring. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Biphenyl Group: This step often involves Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid.
Incorporation of the Piperazine Ring: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({[(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring and the sulfanyl group can be oxidized under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups will yield alcohols.
Scientific Research Applications
Ethyl 4-[2-({[(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: It can be used in studies investigating the interaction of small molecules with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({[(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The biphenyl and thiazole rings can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[2-({[(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate: This compound is unique due to its specific combination of functional groups and rings.
Other Piperazine Derivatives: Compounds such as piperazine-1-carboxylate derivatives with different substituents on the piperazine ring.
Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.
Uniqueness
The uniqueness of ethyl 4-[2-({[(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate lies in its specific combination of a biphenyl group, a thiazole ring, and a piperazine ring, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S2/c1-2-34-26(33)30-14-12-29(13-15-30)24(32)18-35-17-23(31)28-25-27-22(16-36-25)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,16H,2,12-15,17-18H2,1H3,(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVKJTYNBUKNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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